

Application Notes and Protocols: Mannanase for Pulp and Paper Bio-bleaching

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mannanase

Cat. No.: B13387028

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the pulp and paper industry, bleaching is a critical process to increase pulp brightness by removing residual lignin. Conventional chemical bleaching methods often utilize chlorine-based compounds, which can generate environmentally hazardous organochlorine pollutants. Bio-bleaching has emerged as a promising and eco-friendly alternative, employing enzymes to facilitate lignin removal and reduce the consumption of harsh bleaching chemicals.

Mannanase, a hemicellulase, plays a pivotal role in this green technology. It specifically targets and hydrolyzes mannans, a major component of hemicellulose in softwood pulp. The enzymatic degradation of mannan disrupts the lignin-carbohydrate complexes, thereby enhancing the accessibility and efficiency of subsequent bleaching agents. This document provides detailed application notes and protocols for the use of **mannanase** in the bio-bleaching of pulp.

Principle of Mannanase Bio-bleaching

Mannan, a polysaccharide composed of mannose units, is a significant component of hemicellulose in softwood. It is often found in close association with lignin, forming lignin-carbohydrate complexes (LCCs). **Mannanase** catalyzes the hydrolysis of β -1,4-mannosidic linkages in mannan and glucomannan. This enzymatic action depolymerizes the hemicellulose network on the fiber surface, leading to:

- Increased pulp permeability: The removal of hemicellulose opens up the fiber structure, allowing bleaching chemicals to penetrate more effectively and react with residual lignin.
- Enhanced lignin removal: By breaking the linkages within the LCCs, **mannanase** facilitates the liberation of lignin fragments during subsequent alkaline extraction and bleaching stages.
- Reduced chemical consumption: The improved efficiency of lignin removal translates to a lower requirement for chlorine dioxide and other chemical bleaching agents to achieve a target brightness.

Key Performance Indicators

The effectiveness of **mannanase** bio-bleaching is evaluated by monitoring several key pulp properties:

- Kappa Number: Indicates the amount of residual lignin in the pulp. A lower kappa number signifies a more effective delignification process.[1][2][3][4]
- Pulp Brightness: Measures the reflectance of light from the pulp sheet, indicating its whiteness. Higher brightness values are desirable.[5][6][7][8][9]
- Pulp Viscosity: Reflects the average degree of polymerization of cellulose chains. It is an indicator of pulp strength; a significant decrease in viscosity is undesirable as it suggests cellulose degradation.[10][11][12][13]

Quantitative Data Summary

The following tables summarize the quantitative effects of **mannanase** treatment on various pulp types under different conditions, compiled from several research studies.

Table 1: Effect of **Mannanase** Treatment on Softwood Kraft Pulp Properties

Enzyme Dose (U/g pulp)	Temperature (°C)	Time (h)	pH	Kappa Number Reduction (%)	Brightness Gain (%) ISO)	Reference
5	50	2	6.5	15.2	2.5	[14]
10	45	2	5.0	18.5	3.1	[15]
20	55	3	7.0	22.0	4.2	[16]
5 (with Xylanase)	65	1	8.0	45.6	11.0	[17]

Table 2: Comparison of **Mannanase** and Xylanase Bio-bleaching on Mixed Hardwood Pulp

Enzyme Treatment	Enzyme Dose (U/g pulp)	Temperature (°C)	Time (h)	pH	Kappa Number Reduction (%)	Brightness Gain (%) ISO)	Reference
Mannanase	15	50	4	6.8	12.8	2.1	[18]
Xylanase	15	50	4	6.8	19.5	3.5	[18]
Mannanase + Xylanase	7.5 + 7.5	50	4	6.8	25.3	4.8	[18]

Table 3: Impact of **Mannanase** Treatment on Bleaching Chemical Consumption

Pulp Type	Mannanase Treatment	Chlorine Dioxide Reduction (%)	Caustic Soda (NaOH) Reduction (%)	Reference
Softwood Kraft	Yes	15-25	10-20	[17]
Hardwood Kraft	Yes	10-20	5-15	[18]
Agricultural Residue	Yes	20-30	15-25	[19]

Experimental Protocols

Protocol 1: Mannanase Activity Assay (DNS Method)

This protocol describes the determination of **manganase** activity using the dinitrosalicylic acid (DNS) method, which measures the release of reducing sugars.[20][21][22]

Materials:

- **Mannanase** enzyme solution
- Substrate: 0.5% (w/v) Locust Bean Gum (LBG) or Konjac powder in a suitable buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
- DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 30 g of sodium potassium tartrate tetrahydrate, and 20 ml of 2 M NaOH in 80 ml of distilled water. Adjust the final volume to 100 ml with distilled water.
- Mannose standard solutions (for calibration curve)
- Spectrophotometer

Procedure:

- Reaction Setup: In a test tube, mix 0.5 ml of the enzyme solution with 0.5 ml of the pre-warmed substrate solution.

- Incubation: Incubate the reaction mixture at the optimal temperature for the **mannanase** (e.g., 50°C) for a specific time (e.g., 15 minutes).
- Reaction Termination: Stop the reaction by adding 1.0 ml of DNS reagent to the mixture.
- Color Development: Boil the tubes in a water bath for 5-15 minutes.
- Absorbance Measurement: After cooling to room temperature, measure the absorbance at 540 nm.
- Standard Curve: Prepare a standard curve using known concentrations of mannose.
- Enzyme Activity Calculation: One unit (U) of **mannanase** activity is defined as the amount of enzyme that releases 1 μ mol of mannose equivalent per minute under the assay conditions.

Protocol 2: Mannanase Bio-bleaching of Kraft Pulp

This protocol outlines the enzymatic pre-treatment of unbleached kraft pulp with **mannanase**.

Materials:

- Unbleached kraft pulp
- **Mannanase** enzyme
- Buffer solution (e.g., 50 mM sodium phosphate buffer, pH adjusted to the optimum for the enzyme)
- Plastic bags or a temperature-controlled shaker

Procedure:

- Pulp Preparation: Wash the unbleached pulp thoroughly with deionized water to remove any residual pulping chemicals. Determine the oven-dry weight of the pulp.
- Pulp Slurry Preparation: Prepare a pulp slurry with a consistency of 5-10% (w/v) in the appropriate buffer. For example, for a 10% consistency, use 10 g of oven-dried pulp in a final volume of 100 ml.[23]

- Enzyme Treatment: Add the **mannanase** enzyme to the pulp slurry at a predetermined dosage (e.g., 5-20 U/g of oven-dried pulp).
- Incubation: Seal the plastic bags or place the flasks in a shaker and incubate at the optimal temperature (e.g., 50-60°C) and pH for the **mannanase** for a specified duration (e.g., 1-4 hours).
- Enzyme Deactivation: After incubation, deactivate the enzyme by heating the pulp slurry to 80-90°C for 15 minutes.
- Pulp Washing: Wash the enzyme-treated pulp thoroughly with deionized water to remove the enzyme and hydrolyzed hemicelluloses.
- Pulp Analysis: The treated pulp is now ready for subsequent bleaching stages and analysis of kappa number, brightness, and viscosity.

Protocol 3: Bleaching Sequence with Mannanase Pre-treatment (X-E-D-P Sequence)

This protocol describes a common bleaching sequence incorporating a **mannanase** pre-treatment (X) stage.

1. Mannanase Pre-treatment (X-stage):

- Follow Protocol 2 for the enzymatic treatment of the pulp.

2. Alkaline Extraction (E-stage):

- Objective: To remove solubilized lignin fragments.[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

• Conditions:

- Pulp consistency: 10-12%
- Temperature: 60-80°C
- Time: 30-60 minutes

- NaOH charge: 1-2% on oven-dried pulp (adjust to a final pH of 10.5-11.0)[24]
- Procedure: After the X-stage, thicken the pulp to the desired consistency. Add the required amount of NaOH and mix thoroughly. Heat the pulp to the target temperature and hold for the specified time. After the treatment, wash the pulp thoroughly with water.

3. Chlorine Dioxide Bleaching (D-stage):

- Objective: To further delignify and brighten the pulp.[28][29][30][31][32]
- Conditions:
 - Pulp consistency: 10%
 - Temperature: 70-80°C
 - Time: 45-60 minutes
 - Chlorine dioxide (ClO₂) charge: Varies based on the kappa number of the pulp entering this stage (typically 0.15-0.25 kappa factor).
 - Final pH: 3.5-4.5
- Procedure: Adjust the pulp consistency and temperature. Add the ClO₂ solution and mix well. Maintain the reaction for the specified time. Wash the pulp thoroughly after the stage.

4. Hydrogen Peroxide Bleaching (P-stage):

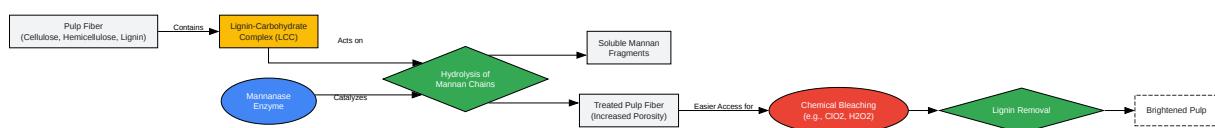
- Objective: Final brightening and to improve brightness stability.[33][34][35][36]
- Conditions:
 - Pulp consistency: 10-12%
 - Temperature: 70-90°C
 - Time: 60-120 minutes
 - Hydrogen peroxide (H₂O₂) charge: 0.5-1.5% on oven-dried pulp

- NaOH charge: To maintain a final pH of 10.5-11.0
- Stabilizer (e.g., MgSO₄, DTPA): To prevent peroxide decomposition.
- Procedure: Add the stabilizer and NaOH to the pulp slurry. Then add the H₂O₂ solution and mix. Maintain the temperature for the required duration. Wash the pulp thoroughly.

Protocol 4: Measurement of Pulp Properties

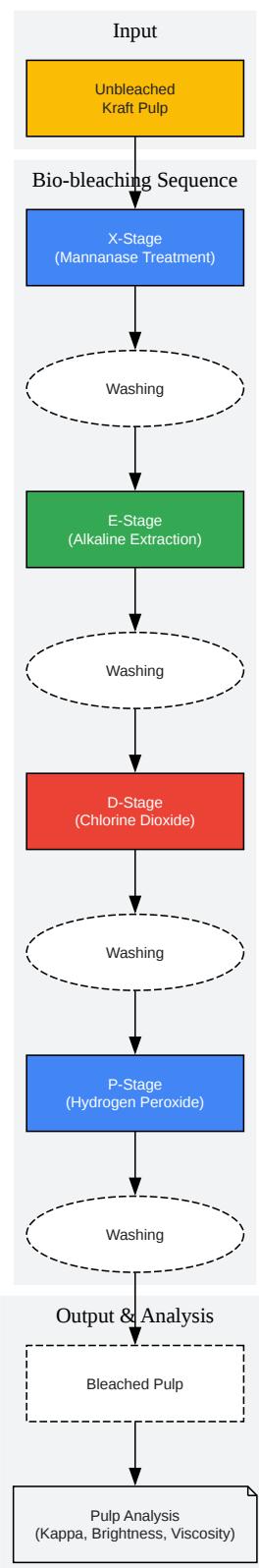
1. Kappa Number Determination (TAPPI T 236 om-13):

- This method determines the amount of potassium permanganate consumed by the pulp, which is proportional to the residual lignin content.[1][2][3][4][37][38]


2. Pulp Brightness Measurement (TAPPI T 452 om-23):

- This method measures the directional reflectance of blue light from a pulp handsheet at a wavelength of 457 nm.[5][6][8][9]

3. Pulp Viscosity Measurement (TAPPI T 230 om-23):


- This method determines the viscosity of a pulp solution in cupriethylenediamine (CED), which is related to the average chain length of the cellulose molecules.[10][11][12][13]

Visualizations

[Click to download full resolution via product page](#)

Caption: Mechanism of **mannanase** action in pulp bio-bleaching.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for **mannanase**-assisted pulp bleaching.

Conclusion

The application of **mannanase** in pulp and paper bio-bleaching represents a significant advancement towards more sustainable and environmentally friendly industrial processes. By effectively targeting and degrading mannans, this enzymatic pre-treatment enhances the efficiency of subsequent bleaching stages, leading to a reduction in the consumption of hazardous chemicals and an improvement in pulp quality. The protocols and data presented in this document provide a comprehensive guide for researchers and industry professionals to implement and optimize **mannanase**-based bio-bleaching technologies. Further research can focus on the discovery of novel **mannanases** with enhanced stability and activity under industrial process conditions and the synergistic effects of **mannanase** with other hemicellulases and lignolytic enzymes.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ipstesting.com [ipstesting.com]
- 2. standards.globalspec.com [standards.globalspec.com]
- 3. webstore.ansi.org [webstore.ansi.org]
- 4. Kappa number of pulp TAPPI/ANSI T 236 om-13 - T 236 om-22 [imisrise.tappi.org]
- 5. industrialphysics.com [industrialphysics.com]
- 6. Brightness of pulp, paper and paperboard (directional reflectance at 457 nm), TAPPI/ANSI T 452 om-23 [imisrise.tappi.org]
- 7. ipstesting.com [ipstesting.com]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. What Are TAPPI Color Standards? | HunterLab [hunterlab.com]
- 10. ipstesting.com [ipstesting.com]
- 11. webstore.ansi.org [webstore.ansi.org]

- 12. standards.globalspec.com [standards.globalspec.com]
- 13. tappi.org [tappi.org]
- 14. Xylanase and mannanase enzymes from *Streptomyces galbus* NR and their use in biobleaching of softwood kraft pulp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. WO1995014809A1 - Treatment of pulp with a mannanase in a bleaching process - Google Patents [patents.google.com]
- 16. Xylanase and Mannanase enzymes from *Streptomyces galbus* NR and their use in biobleaching of softwood kraft pulp | Scilit [scilit.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Kinetic study of a β -mannanase from the *Bacillus licheniformis* HDYM-04 and its decolorization ability of twenty-two structurally different dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison of Two Methods for Assaying Reducing Sugars in the Determination of Carbohydrase Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. phytojournal.com [phytojournal.com]
- 24. Alkaline extraction stage for pulp bleaching - pulp paper mill [pulppapermill.com]
- 25. ippta.co [ippta.co]
- 26. ippta.co [ippta.co]
- 27. US20120031575A1 - Pulp Bleaching and Alkaline Extraction Method - Google Patents [patents.google.com]
- 28. eucalyptus.com.br [eucalyptus.com.br]
- 29. Bleaching of Pulp [paperonweb.com]
- 30. US7976677B2 - Process of bleaching hardwood pulps in a D1 or D2 stage in a presence of a weak base - Google Patents [patents.google.com]
- 31. valmet.com [valmet.com]
- 32. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 33. Hydrogen peroxide bleaching of hardwood kraft pulp with adsorbed birch xylan and its effect on paper properties :: BioResources [bioresources.cnr.ncsu.edu]

- 34. US4402788A - Process for bleaching wood pulp with hydrogen peroxide - Google Patents [patents.google.com]
- 35. active-oxygens.evonik.com [active-oxygens.evonik.com]
- 36. chempap.org [chempap.org]
- 37. pac.gr [pac.gr]
- 38. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Mannanase for Pulp and Paper Bio-bleaching]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13387028#mannanase-for-pulp-and-paper-bio-bleaching>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com